molecular formula C10H13N5OS B12268887 6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine

Cat. No.: B12268887
M. Wt: 251.31 g/mol
InChI Key: UVSVCETVJXXJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group, a methylsulfanyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Electrophiles such as alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is unique due to the presence of both oxadiazole and pyrimidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N5OS

Molecular Weight

251.31 g/mol

IUPAC Name

6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C10H13N5OS/c1-6-4-8(13-10(12-6)17-3)11-5-9-15-14-7(2)16-9/h4H,5H2,1-3H3,(H,11,12,13)

InChI Key

UVSVCETVJXXJAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)NCC2=NN=C(O2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.